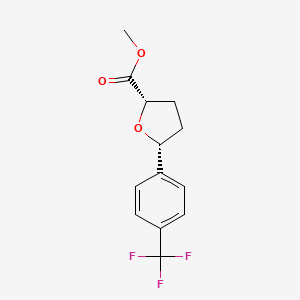

cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,5R)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPNDBIPJQNUCT-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and tetrahydrofuran-2-carboxylic acid.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Synthetic Routes:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate typically involves the reaction of tetrahydrofuran derivatives with trifluoromethyl-substituted phenyl groups. The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the molecular geometry and properties of the compound .

Biological Activities

Research has indicated that fluorinated compounds, including this compound, exhibit various biological activities:

- Antibacterial Properties : Fluorinated compounds have been shown to possess antibacterial properties. A review highlighted that certain fluorinated molecules demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar antibacterial effects.

- Antidepressant Potential : Related compounds in the same chemical family have been identified as potential antidepressants. Novel cis-isomeric derivatives of tetrahydro derivatives have shown efficacy as antidepressant agents, indicating that this compound could be explored for similar pharmacological effects .

Antidepressant Research

The exploration of cis-isomeric derivatives has led to the identification of compounds with significant antidepressant activity. For instance, research into related tetrahydro derivatives revealed their potential in treating mood disorders . This opens avenues for studying this compound as a candidate for antidepressant development.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

a. Tetrahydrofuran Derivatives with Aromatic Substituents

Compounds like cis-Methyl 5-phenyltetrahydrofuran-2-carboxylate (lacking the trifluoromethyl group) exhibit reduced electron-withdrawing effects compared to the target compound. The trifluoromethyl group enhances electrophilicity and metabolic stability, making the target compound more resistant to oxidative degradation.

b. Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4)

This perfluorinated analogue (C₈F₁₆O) shares a THF backbone but differs in substituents. The fully fluorinated butyl chain imparts extreme hydrophobicity and thermal stability, whereas the target compound’s aryl-trifluoromethyl group balances lipophilicity and reactivity .

Ring Conformation and Puckering

The THF ring’s puckering in the target compound can be quantified using Cremer-Pople coordinates . Compared to ethyl N-[4-chloro-3-(imidazolyl)phenyl]carbamate derivatives (e.g., from patent EP Example 4 ), the cis-substituents in the target compound likely induce distinct puckering amplitudes and phase angles, affecting molecular flexibility and intermolecular interactions.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing, differ between the target compound and analogues. For instance, Thiophene fentanyl hydrochloride () lacks an ester group, reducing its capacity for H-bonding compared to the target compound’s carboxylate moiety. Graph-set analysis (as in ) would reveal divergent H-bond networks, influencing solubility and melting points.

Data Tables

Table 1: Structural and Electronic Comparison

*Estimated values based on substituent contributions.

Table 2: Crystallographic Parameters

Research Implications

The target compound’s unique stereoelectronic profile positions it as a candidate for further study in drug design (e.g., protease inhibitors) or materials science (e.g., liquid crystals). Comparative crystallographic studies using SHELX and hydrogen-bonding analyses could elucidate structure-activity relationships. Future work should explore synthetic modifications to optimize bioavailability and safety.

Biological Activity

cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological properties. The trifluoromethyl group (–CF₃) is known for enhancing the pharmacological profiles of various compounds, particularly in the realms of antidepressant and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

- Chemical Name : this compound

- CAS Number : 2828433-39-0

- Molecular Formula : C₁₁H₁₃F₃O₃

- Molecular Weight : 250.22 g/mol

Biological Activity Overview

The biological activities of this compound are largely influenced by its structural characteristics, particularly the presence of the trifluoromethyl group. Research indicates that this compound exhibits:

The biological activity of this compound is hypothesized to involve:

- Inhibition of Serotonin Uptake : The trifluoromethyl group has been shown to increase the potency of compounds in inhibiting serotonin (5-HT) uptake by up to six times compared to non-fluorinated analogs .

- Interaction with Neurotransmitter Systems : The compound may interact with various neurotransmitter systems, enhancing mood and reducing depressive symptoms through mechanisms similar to established antidepressants.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Efficacy : A study evaluated several derivatives similar to this compound for their ability to block synaptosomal uptake of serotonin and norepinephrine. Results indicated that compounds with a trifluoromethyl substituent exhibited significantly enhanced antidepressant-like effects in animal models .

- Inflammation Studies : While direct studies on this specific compound are scarce, related γ-butyrolactones have demonstrated anti-inflammatory effects through inhibition of key inflammatory pathways, suggesting a potential for similar activity in our compound .

Q & A

Basic Question: What are the key synthetic routes for cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate, and how are stereochemical outcomes controlled?

Methodological Answer:

Synthesis typically involves cyclization of substituted furan precursors or functionalization of tetrahydrofuran derivatives. For example:

- Spirocyclization : Analogous to phosphazene syntheses (e.g., dispirophosphazenes), THF-mediated reactions with trifluoromethylphenyl precursors can yield the tetrahydrofuran core .

- Stereocontrol : The cis configuration is achieved via stereoselective catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation). Ring puckering analysis (via Cremer-Pople coordinates) ensures conformational stability during synthesis .

Basic Question: How is the crystal structure of this compound validated, and what software tools are recommended?

Methodological Answer:

X-ray crystallography remains the gold standard. Key steps include:

- Data refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning .

- Validation : Tools like PLATON (for hydrogen bonding analysis) and CCDC validation tools ensure geometric accuracy. For example, hydrogen-bonding patterns should align with Etter’s rules for molecular aggregation .

Advanced Question: How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing of this compound?

Methodological Answer:

- Hydrogen bonding : Graph set analysis (as per Bernstein et al.) identifies motifs like R₂²(8) or C(6) chains, critical for stabilizing the lattice. The trifluoromethyl group’s electron-withdrawing nature reduces hydrogen-bond donor capacity but enhances π-π interactions with aromatic rings .

- Packing analysis : Computational tools (Mercury, CrystalExplorer) map Hirshfeld surfaces to quantify interactions. For example, F···H contacts from the CF₃ group often dominate .

Advanced Question: What computational methods are suitable for predicting the conformational flexibility of the tetrahydrofuran ring?

Methodological Answer:

- Cremer-Pople parameters : Define puckering amplitude (θ) and phase angle (φ) to quantify ring distortion. For tetrahydrofuran derivatives, θ values typically range 20°–40°, with φ indicating envelope or twist conformations .

- MD/DFT simulations : Use Gaussian (B3LYP/6-311+G(d,p)) or ORCA to model energy barriers for pseudorotation. Compare with crystallographic data to validate .

Advanced Question: How can discrepancies in spectroscopic (NMR, XRD) and computational data be resolved for this compound?

Methodological Answer:

- NMR vs. XRD : Discrepancies in dihedral angles may arise from solution vs. solid-state dynamics. Use VT-NMR to probe temperature-dependent conformational changes .

- DFT benchmarking : Optimize computational methods (e.g., solvent model, basis set) against experimental XRD data. For example, PCM (THF) models improve NMR chemical shift predictions .

Advanced Question: What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Protecting groups : Methyl ester stabilization prevents carboxylate interference during coupling.

- Catalyst selection : Pd(OAc)₂/XPhos systems tolerate electron-deficient aryl groups (e.g., CF₃-substituted phenyl rings). Reaction monitoring via TLC (as in phosphazene syntheses) ensures minimal side products .

Advanced Question: How does the trifluoromethyl group impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.